2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
Overview
Description
2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a fluorophenyl group, and a benzothiazole moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group and the benzothiazole moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate its interactions with biological molecules.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, fluorophenyl compounds, and benzothiazole-containing molecules. Examples include:
- 2-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 2-(4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
What sets 2-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]TETRAHYDRO-1-PYRAZINYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[2-(4-fluoroanilino)-2-oxoethyl]piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O2S/c1-19-2-11-24-25(16-19)37-28(32-24)20-3-7-22(8-4-20)30-26(35)17-33-12-14-34(15-13-33)18-27(36)31-23-9-5-21(29)6-10-23/h2-11,16H,12-15,17-18H2,1H3,(H,30,35)(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDBYFSYPPLHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)CC(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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